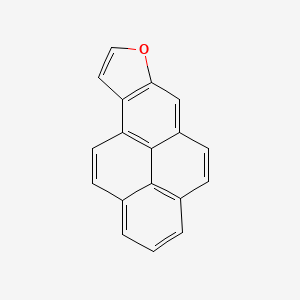
Pyreno(2,1-b)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyreno(2,1-b)furan is a polycyclic aromatic hydrocarbon that incorporates a furan ring fused to a pyrene moiety. This compound is of significant interest due to its unique photophysical properties, including intense fluorescence and two-photon absorption, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyreno(2,1-b)furan can be synthesized through a one-pot synthesis method. The process involves a Sonogashira coupling reaction between 1,3,6,8-tetrabromo-2-hydroxypyrene and various phenyl acetylene derivatives, followed by in-situ formation of the furan ring . The reaction is typically catalyzed by palladium and requires specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF) .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the one-pot synthesis approach provides a scalable and efficient route for producing this compound. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyreno(2,1-b)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can exhibit altered photophysical properties and enhanced reactivity .
Scientific Research Applications
Pyreno(2,1-b)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pyreno(2,1-b)furan exerts its effects is primarily through its photophysical properties. The compound exhibits strong π-π stacking interactions, leading to intense fluorescence and two-photon absorption. These properties are regulated by the electronic effects of substituents on the pyrene moiety, which influence the compound’s absorption and emission characteristics .
Comparison with Similar Compounds
- Pyreno(2,1-b)thiophene
- Pyreno(2,1-b)pyridine
- Pyreno(2,1-c)pyridine
- Pyreno(1,2-b)pyridine
Comparison: Pyreno(2,1-b)furan is unique due to its incorporation of a furan ring, which imparts distinct photophysical properties compared to its thiophene and pyridine analogs. The furan ring enhances the compound’s fluorescence and two-photon absorption capabilities, making it particularly valuable for applications in bioimaging and optoelectronics .
Properties
CAS No. |
96918-24-0 |
|---|---|
Molecular Formula |
C18H10O |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
5-oxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),3,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C18H10O/c1-2-11-4-5-13-10-16-14(8-9-19-16)15-7-6-12(3-1)17(11)18(13)15/h1-10H |
InChI Key |
ZBQZFRCGVXEYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CO5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















